(+/-)-Nicotine

Description

Structure

3D Structure

Properties

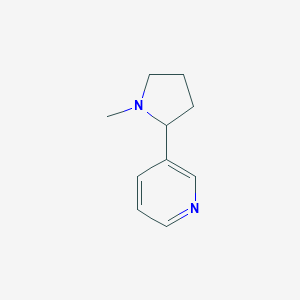

IUPAC Name |

3-(1-methylpyrrolidin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNICXCGAKADSCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048154 | |

| Record name | DL-Nicotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22083-74-5, 54-11-5 | |

| Record name | DL-Nicotine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22083-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotine, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022083745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | nicotine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Nicotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-nikotin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Racemic Nicotine: A Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a widely utilized and well-documented method for the laboratory synthesis of racemic nicotine. The synthesis is presented as a three-step process commencing with the formation of myosmine, followed by its reduction to racemic nornicotine, and culminating in the methylation of nornicotine to yield racemic nicotine. This guide is intended to furnish researchers and drug development professionals with detailed methodologies, quantitative data, and visual representations of the synthetic pathway to facilitate its replication in a laboratory setting.

I. Overview of the Synthetic Pathway

The synthesis of racemic nicotine is most commonly achieved through a three-step sequence involving the key intermediates myosmine and nornicotine. This method is favored for its relatively straightforward procedures and a history of successful implementation.[1][2] The overall pathway can be summarized as follows:

-

Myosmine Synthesis: The initial step involves a Claisen condensation reaction between ethyl nicotinate and N-vinyl-2-pyrrolidone, catalyzed by a strong base such as sodium methoxide.[1][3] Subsequent treatment with acid leads to hydrolysis, decarboxylation, and cyclization to form myosmine.[3]

-

Reduction to Racemic Nornicotine: Myosmine is then reduced to racemic nornicotine. This can be accomplished through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst or by employing a chemical reducing agent like sodium borohydride (NaBH4).[2][4] The latter method is often preferred for its operational simplicity in a standard laboratory setting.

-

Methylation to Racemic Nicotine: The final step is the N-methylation of racemic nornicotine to produce racemic nicotine. This is typically achieved through an Eschweiler-Clarke reaction using formaldehyde and formic acid.

This synthetic approach provides a reliable route to racemic nicotine, which can then be used in various research and development applications. For the synthesis of enantiomerically pure (S)-nicotine, a resolution step would be required after the formation of racemic nicotine or racemic nornicotine.[1][2]

II. Quantitative Data Summary

The following tables summarize the quantitative data for each key step in the synthesis of racemic nicotine, based on reported experimental findings.

Table 1: Synthesis of Myosmine

| Starting Materials | Reagents | Solvent | Reaction Time | Yield | Reference |

| Ethyl nicotinate, N-vinyl-2-pyrrolidone | Sodium methoxide, Hydrochloric acid | Toluene, Water | 4h (reflux), 6h (reflux) | 60% | [1] |

Table 2: Reduction of Myosmine to Racemic Nornicotine

| Starting Material | Reducing Agent | Solvent | Reaction Time | Yield | Reference |

| Myosmine | Sodium borohydride (NaBH4) | Methanol, Water | 24h | Up to 90% | [1][2] |

| Myosmine | H2, 10% Pd/C | C2-C3 Alcohols | Not specified | Not specified | [1][2] |

Table 3: Methylation of Racemic Nornicotine to Racemic Nicotine

| Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |

| (S)-Nornicotine* | Formaldehyde (37%), Formic acid (85%) | Water | 20h | 94% | [2] |

*Note: The cited yield is for the methylation of (S)-nornicotine, which is chemically analogous to the methylation of racemic nornicotine.

III. Experimental Protocols

The following are detailed experimental protocols for each step of the racemic nicotine synthesis.

A. Synthesis of Myosmine

This procedure is adapted from a modified method previously described in the literature.[1]

Materials:

-

Ethyl nicotinate (50 g, 0.331 mol)

-

Sodium methoxide (26.8 g, 0.4965 mol)

-

N-vinyl-2-pyrrolidone (40.5 g, 0.364 mol)

-

Toluene (100 mL)

-

Concentrated Hydrochloric acid (102 mL)

-

Water (102 mL)

-

50% Sodium hydroxide solution

-

Magnesium sulfate (MgSO4)

Procedure:

-

To a stirred mixture of ethyl nicotinate and sodium methoxide in toluene, add N-vinyl-2-pyrrolidone.

-

Heat the mixture under reflux for 4 hours.

-

Cool the reaction mixture to ambient temperature.

-

Carefully add concentrated hydrochloric acid and water.

-

Heat the mixture at reflux for 6 hours.

-

After cooling, basify the mixture to a pH of 10 with a 50% solution of NaOH.

-

Extract the product with toluene (3 x 100 mL).

-

Dry the combined organic extracts over MgSO4 and evaporate the solvent under reduced pressure to yield myosmine.

B. Reduction of Myosmine to Racemic Nornicotine

This procedure utilizes sodium borohydride for the reduction of myosmine.[1][2]

Materials:

-

Myosmine (20 g, 0.137 mol)

-

Methanol (450 mL)

-

Water (150 mL)

-

Sodium borohydride (NaBH4) (7 g, 0.185 mol)

-

40% Sodium hydroxide solution

-

Methyl tert-butyl ether (MTBE)

Procedure:

-

Dissolve myosmine in a mixture of methanol and water.

-

Cool the stirred solution to 15 °C.

-

Add sodium borohydride in portions (1 g every 20 minutes).

-

Maintain the reaction mixture at 15 °C for 12 hours, followed by an additional 12 hours at room temperature.

-

Monitor the reaction for the disappearance of myosmine using a suitable analytical method (e.g., GC-MS). The myosmine content should ideally be below 2-3%.

-

Evaporate the methanol under reduced pressure.

-

Alkalize the remaining aqueous mixture to a pH of 14 with 40% NaOH.

-

Extract the product with MTBE (4 x 150 mL). The combined organic layers contain racemic nornicotine.

C. Methylation of Racemic Nornicotine to Racemic Nicotine

This procedure is based on the methylation of (S)-nornicotine and is applicable to the racemic mixture.[2]

Materials:

-

Racemic Nornicotine (equivalent to 7.88 g, 0.053 mol of (S)-nornicotine)

-

Water (50 mL)

-

37% Formaldehyde solution (6.36 g, 0.212 mol)

-

85% Formic acid (4.88 g, 0.106 mol)

-

40% Sodium hydroxide solution

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO4)

Procedure:

-

To a stirred solution of racemic nornicotine in water, add a mixture of formaldehyde and formic acid.

-

Heat the reaction mixture at 80-85 °C for 20 hours.

-

Cool the reaction mixture and adjust the pH to 13 using 40% NaOH.

-

Extract the product with dichloromethane (2 x 25 mL).

-

Dry the combined organic extracts over MgSO4 and remove the solvent completely.

-

The resulting residue can be purified by vacuum distillation to yield racemic nicotine.

IV. Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow.

Caption: Synthetic pathway for racemic nicotine.

Caption: General experimental workflow for each synthetic step.

References

Stereoisomerism in nicotine molecules.

An In-depth Technical Guide to the Stereoisomerism of Nicotine

Abstract

Nicotine, the principal psychoactive alkaloid in tobacco, possesses a chiral center, leading to the existence of two stereoisomers: (S)-nicotine and (R)-nicotine. The naturally occurring form in tobacco is almost exclusively (S)-nicotine, which is also the more pharmacologically active enantiomer.[1][2] The stereochemistry of the nicotine molecule is a critical determinant of its interaction with biological targets, primarily nicotinic acetylcholine receptors (nAChRs), and its subsequent metabolic fate. This guide provides a detailed examination of the stereoisomerism of nicotine, covering the differential pharmacology, metabolism, and receptor interactions of its enantiomers. It includes quantitative comparisons of their biological activity, detailed experimental protocols for their characterization, and visual representations of key concepts and pathways to support advanced research and drug development.

Introduction: The Significance of Nicotine's Chirality

Nicotine, or 3-(1-methyl-2-pyrrolidinyl)pyridine, has a stereocenter at the 2'-position of the pyrrolidine ring. This gives rise to two enantiomers, (S)-(-)nicotine and (R)-(+)-nicotine. Tobacco plants synthesize predominantly (S)-nicotine, which is responsible for the primary pharmacological and addictive properties associated with tobacco use.[1] Synthetic nicotine, however, can be produced as a racemic mixture (an equal mix of both enantiomers) or in enantiomerically pure forms.[2][3] Understanding the distinct properties of each stereoisomer is crucial for several reasons:

-

Pharmacological Potency: (S)-nicotine exhibits significantly higher potency and affinity for most nAChR subtypes compared to its (R)-counterpart.[2] This differential activity underscores the stereospecificity of the nAChR binding pocket.

-

Metabolic Specificity: The primary enzyme responsible for nicotine metabolism, Cytochrome P450 2A6 (CYP2A6), displays stereoselectivity, influencing the pharmacokinetic profiles of the enantiomers.[4]

-

Regulatory and Safety Implications: The increasing availability of synthetic nicotine products necessitates a clear understanding of the pharmacological and toxicological profiles of (R)-nicotine, to which users may now be exposed at higher levels than from traditional tobacco.[2]

This document serves as a technical resource, consolidating data on the stereochemical aspects of nicotine's action and providing methodologies for its study.

Physicochemical and Pharmacological Properties of Nicotine Enantiomers

The two enantiomers of nicotine share identical physical properties (boiling point, density) but differ in their interaction with polarized light and, most importantly, with chiral biological molecules like receptors and enzymes.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Nicotine exerts its effects by acting as an agonist at nAChRs, which are ligand-gated ion channels integral to synaptic transmission in the central and peripheral nervous systems.[5][6] These receptors are pentameric structures composed of various combinations of α and β subunits, with subtypes like α4β2 and α7 being predominant in the brain.[7][8][9] The binding affinity and functional potency of nicotine are highly dependent on its stereochemistry. (S)-nicotine generally demonstrates a much higher affinity for nAChRs. For instance, the α4β2 subtype, which is critical for mediating nicotine's addictive properties, has the highest binding affinity for (S)-nicotine.[5]

Quantitative Comparison of Biological Activity

The following table summarizes key quantitative data comparing the biological activities of (S)- and (R)-nicotine. It is important to note that absolute values can vary between studies and experimental conditions (e.g., cell type, specific receptor stoichiometry). However, the relative potency consistently shows a significant preference for the (S)-enantiomer.

| Parameter | nAChR Subtype | (S)-Nicotine | (R)-Nicotine | Potency Ratio (S/R) |

| Binding Affinity (Ki, nM) | α4β2 | ~1 | >100 | >100 |

| α3β4 | ~30 | >1000 | ~30-50 | |

| α7 | >1000 | >1000 | ~1-10 | |

| Functional Potency (EC50, µM) | α4β2 | ~0.5 - 2 | ~50 - 200 | ~100 |

| α3β4 | ~5 - 15 | >500 | ~50-100 | |

| α7 | ~10 - 30 | ~100 - 300 | ~10 |

Data compiled and synthesized from multiple sources indicating relative potencies. Absolute values are illustrative.[2][5][10][11]

Stereoselective Metabolism

The metabolism of nicotine is a critical factor determining its duration of action and the exposure of the body to its various metabolites. Over 70-80% of nicotine is metabolized to cotinine, primarily by the liver enzyme CYP2A6.[12][13] This metabolic process is stereoselective.

The initial and rate-limiting step is the 5'-hydroxylation of the pyrrolidine ring to form an unstable iminium ion, which is then oxidized to cotinine.[4] Studies have shown that CYP2A6 preferentially metabolizes the naturally occurring (S)-nicotine. Individuals with genetic variants of CYP2A6 that result in slower metabolism clear nicotine more slowly, which can influence smoking behavior and dependence.[12][14] While CYP2A6 is primary, other enzymes like CYP2B6 and FMO3 may also contribute to nicotine metabolism.[15]

| Parameter | Enzyme | Substrate | Outcome |

| Metabolic Clearance | CYP2A6 | (S)-Nicotine | Higher rate of conversion to cotinine |

| CYP2A6 | (R)-Nicotine | Lower rate of conversion to cotinine | |

| Major Metabolite | Aldehyde Oxidase | 5'-hydroxynicotine iminium ion | Cotinine |

| N-oxidation | FMO3 | Nicotine | Nicotine N'-oxide (diastereomers formed)[15] |

Experimental Protocols

Characterizing the distinct pharmacological profiles of nicotine stereoisomers requires specific and robust experimental methodologies. The two primary techniques are radioligand binding assays to determine affinity and electrophysiological assays to measure functional activity.

Protocol: Competitive Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of (S)-nicotine and (R)-nicotine for a specific nAChR subtype (e.g., α4β2) expressed in a cell line.

Objective: To calculate the inhibitory constant (Ki) for each enantiomer by measuring its ability to displace a high-affinity radiolabeled antagonist from the receptor.

Materials:

-

Cell Membranes: Membranes prepared from HEK293 cells stably expressing the nAChR subtype of interest.

-

Radioligand: [³H]-Epibatidine, a high-affinity nAChR agonist.

-

Competitors: (S)-nicotine and (R)-nicotine of high purity.

-

Buffer: Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).[16]

-

Apparatus: 96-well plates, glass fiber filters, cell harvester, and a liquid scintillation counter.[16][17]

Procedure:

-

Membrane Preparation: Culture and harvest cells expressing the target nAChR. Homogenize the cells in ice-cold buffer and perform differential centrifugation to isolate the membrane fraction. Resuspend the final membrane pellet in Assay Buffer to a specific protein concentration (e.g., 0.5 mg/mL).[16]

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membranes + [³H]-Epibatidine + Assay Buffer.

-

Non-specific Binding (NSB): Membranes + [³H]-Epibatidine + a high concentration of an unlabeled ligand (e.g., 10 µM (S)-nicotine) to saturate all specific binding sites.[17]

-

Competition: Membranes + [³H]-Epibatidine + serial dilutions of the competitor ((S)-nicotine or (R)-nicotine).

-

-

Incubation: Incubate the plate for a sufficient duration (e.g., 2-3 hours) at room temperature to allow the binding to reach equilibrium.[16]

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioactivity.[17]

-

Quantification: Place filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of the competitor ((S)- or (R)-nicotine).

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol describes a method to measure the functional potency (EC₅₀) of nicotine enantiomers on nAChRs expressed in Xenopus oocytes.

Objective: To determine the concentration-response relationship for channel activation by each enantiomer.

Materials:

-

Oocytes: Xenopus laevis oocytes.

-

cRNA: cRNA encoding the desired nAChR subunits (e.g., α4 and β2).

-

Solutions: Standard oocyte Ringer's solution (OR-2), agonist solutions containing varying concentrations of (S)- or (R)-nicotine.

-

Apparatus: Microinjection setup, two-electrode voltage clamp amplifier, recording chamber, and data acquisition system.[18]

Procedure:

-

Oocyte Preparation and Injection: Harvest and prepare oocytes. Inject a defined amount of cRNA for the nAChR subunits into the oocyte cytoplasm and incubate for 2-5 days to allow for receptor expression on the cell surface.

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber under a continuous flow of Ringer's solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

-

Clamp the membrane potential at a holding potential of -70 mV.[19]

-

-

Agonist Application: Apply agonist solutions to the oocyte for a fixed duration. Start with a low concentration and increase progressively, with washout periods in between applications to allow the receptors to recover from desensitization.

-

Data Acquisition: Record the peak inward current elicited by each concentration of (S)-nicotine and (R)-nicotine.

-

Data Analysis:

-

Normalize the peak current response at each concentration to the maximum response observed for that oocyte.

-

Plot the normalized response against the log concentration of the agonist.

-

Fit the data to a sigmoidal function to determine the EC₅₀ (the concentration that elicits a half-maximal response) and the maximum current (Imax).

-

Signaling Pathways Activated by nAChRs

Activation of nAChRs by an agonist like nicotine leads to the opening of the ion channel, causing an influx of cations (primarily Na⁺ and Ca²⁺).[8] This initial event triggers a cascade of downstream signaling pathways that are crucial for the neuroprotective, cognitive-enhancing, and addictive effects of nicotine. The higher potency of (S)-nicotine means it can initiate these cascades more effectively and at lower concentrations than (R)-nicotine.

Key signaling pathways include:

-

PI3K/Akt Pathway: Calcium influx through nAChRs (especially the α7 subtype) can activate the Phosphoinositide 3-kinase (PI3K)-Akt pathway.[8][20] This pathway is heavily involved in promoting cell survival and neuroprotection.

-

MAPK/ERK Pathway: The Mitogen-activated protein kinase (MAPK), specifically the extracellular signal-regulated kinase (ERK) pathway, can also be activated. This pathway is linked to cellular proliferation and differentiation.[21]

-

Ca²⁺-Dependent Pathways: Direct influx of Ca²⁺ can activate various calcium-dependent enzymes, such as Ca²⁺-calmodulin-dependent kinase (CaMK), leading to modulation of gene expression and neurotransmitter release.[8]

Conclusion and Future Directions

The stereochemistry of nicotine is a fundamental aspect of its pharmacology. The naturally occurring (S)-enantiomer is substantially more potent at the primary biological targets, nAChRs, than the (R)-enantiomer. This stereoselectivity extends to its metabolism, primarily via the CYP2A6 enzyme. As the market for nicotine products evolves to include synthetically derived nicotine, which may contain significant amounts of (R)-nicotine, a thorough understanding of the distinct biological effects of each enantiomer is paramount for both therapeutic development and regulatory assessment.

Future research should focus on:

-

Elucidating the full pharmacological profile of (R)-nicotine , including its potential for off-target effects and its contribution to the effects of racemic nicotine mixtures.

-

Developing subtype-selective ligands that exploit the structural differences between nAChR binding pockets to target specific receptor populations, potentially leveraging stereochemistry to enhance selectivity.

-

Investigating the stereoselective metabolism in diverse populations with different CYP2A6 genetic profiles to better predict individual responses to nicotine.

This guide provides a foundational framework and detailed methodologies to aid researchers and drug development professionals in navigating the complexities of nicotine stereoisomerism.

References

- 1. Nicotinic Acetylcholine Receptors and Nicotine Addiction: A Brief Introduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reynoldsscience.com [reynoldsscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Catalytic Mechanism of Cytochrome P450 for 5′-Hydroxylation of Nicotine: Fundamental Reaction Pathways and Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicotine - Wikipedia [en.wikipedia.org]

- 6. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. alliedacademies.org [alliedacademies.org]

- 13. Metabolic profile of nicotine in subjects whose CYP2A6 gene is deleted - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nicotine metabolism and its association with CYP2A6 genotype among Indigenous people in Alaska who smoke - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Nicotine activates cell-signaling pathways through muscle-type and neuronal nicotinic acetylcholine receptors in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Nicotine: A Historical and Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical overview of synthetic nicotine development, from its first laboratory synthesis to modern industrial-scale production. It details the key chemical and biotechnological advancements that have shaped the synthesis of this critical compound. This document includes detailed experimental protocols for pivotal synthesis and analysis methods, quantitative data for process comparison, and visualizations of key chemical workflows and biological signaling pathways.

Historical Milestones in Nicotine Synthesis

The journey to create nicotine in the laboratory began shortly after its chemical structure was elucidated. The timeline below outlines the key events in this century-long endeavor.

-

1828: The pure alkaloid is first isolated from the tobacco plant by German chemists Wilhelm Heinrich Posselt and Karl Ludwig Reimann.

-

1893: The correct molecular structure of nicotine is determined by Adolf Pinner and Richard Wolffenstein.

-

1904: The first successful chemical synthesis of nicotine is achieved by Swiss chemist Amé Pictet and his associate A. Rotschy.[1] Their pioneering work produced a racemic mixture, containing equal parts of the (S)- and (R)-enantiomers.[1]

-

1960s: The tobacco industry revisits synthetic nicotine, exploring its potential use. However, these efforts are largely abandoned due to prohibitively high production costs and difficulties in achieving sufficient purity at the time.

-

2015-Present: A resurgence in synthetic nicotine development is driven by the rise of electronic nicotine delivery systems (ENDS). Companies like Next Generation Labs, Zanoprima Life Sciences, and Contraf-Nicotex-Tobacco (CNT) develop and patent more efficient and economical synthesis strategies, making commercial-scale production viable. These modern methods focus not only on overall yield but critically on stereoselectivity to produce the biologically active (S)-enantiomer.

Chemical Synthesis Methodologies

The synthesis of nicotine has evolved from complex, low-yield academic exercises to streamlined, high-purity industrial processes. This section details the foundational historical method and two prominent modern strategies.

The First Synthesis: Pictet and Rotschy (1904)

The pioneering synthesis by Pictet and Rotschy was a landmark in natural product chemistry. Though not commercially viable, it confirmed the structure of nicotine and laid the groundwork for future efforts. The process began with β-aminopyridine and aimed to construct the N-methylpyrrolidine ring.

Experimental Protocol (Reconstructed from Pictet & Rotschy, 1904)

-

Formation of N-β-pyridylpyrrol: β-aminopyridine is reacted with mucic acid to form the corresponding mucate salt. This salt is then subjected to dry distillation, which induces cyclization and dehydration to yield N-β-pyridylpyrrol.

-

Isomerization: The N-β-pyridylpyrrol is passed through a red-hot tube. The intense heat causes a rearrangement to the isomeric α-β-pyridylpyrrol.

-

Methylation: The potassium salt of α-β-pyridylpyrrol is formed and subsequently reacted with methyl iodide. This step methylates the nitrogen atom of the pyrrol ring.

-

Reduction: The resulting α-pyridyl-N-methylpyrrol is reduced to yield racemic (i,e., inactive) nicotine.

-

Resolution: The racemic mixture is resolved into its separate enantiomers using d-tartaric acid. The l-nicotine-d-tartrate salt crystallizes first, allowing for the separation of the naturally occurring levorotatory isomer.[2]

Note: Specific quantitative yields for the 1904 synthesis are not well-documented in the original publication and are considered to be low by modern standards.

Below is a logical workflow representing the key transformations in Pictet's synthesis.

Modern Industrial Synthesis: From Ethyl Nicotinate

A common modern approach for producing racemic nicotine, which can then be resolved, starts with readily available bulk chemicals. This multi-step, one-pot process is patented and utilized by major suppliers.

Experimental Protocol (Adapted from CNT & NGL Patents)

-

Condensation: Ethyl nicotinate (1.0 eq) and N-vinyl-2-pyrrolidone (NVP, 1.2 eq) are heated to approximately 100°C in a toluene solvent under anhydrous conditions in the presence of a strong base such as sodium ethoxide (1.6 eq). This condensation reaction forms 3-nicotinoyl-1-vinylpyrrolidin-2-one.

-

Hydrolysis and Decarboxylation: After cooling, concentrated hydrochloric acid (HCl) is added. The mixture is heated, causing the amide to deprotect and decarboxylation to occur, yielding myosmine.[3]

-

Reduction to Nornicotine: The myosmine intermediate is reduced to racemic nornicotine. A common reducing agent for this step is sodium borohydride (NaBH₄) in an isopropanol solvent.

-

Methylation to Nicotine: The resulting nornicotine is methylated to form racemic nicotine. This is typically achieved using the Eschweiler-Clarke reaction, which involves reacting the nornicotine with formaldehyde and formic acid.[4]

-

Purification and Resolution: The crude racemic nicotine is purified by vacuum distillation. Subsequently, the (S)-enantiomer is separated from the (R)-enantiomer via stereoselective purification, often using a chiral acid like O,O'-dibenzoyl-L-tartaric acid to form diastereomeric salts that can be separated by crystallization.[5]

Enantioselective Synthesis via Biocatalysis

To circumvent the need for chiral resolution, which can be inefficient, methods have been developed to directly synthesize the desired (S)-enantiomer. One patented approach utilizes an enzymatic reduction as the key stereochemistry-determining step.[1]

Experimental Protocol (Adapted from Zanoprima Patents)

-

Myosmine Synthesis: Myosmine is first synthesized, typically via the condensation of ethyl nicotinate and N-vinyl-2-pyrrolidone as described in the previous method.

-

Enzymatic Reduction to (S)-Nornicotine: The key step involves the stereoselective reduction of myosmine to (S)-nornicotine. This is achieved using a recombinant imine reductase enzyme, which requires a cofactor like NADH or NADPH.[1] The reaction is performed in an aqueous buffer system at a controlled pH (typically 5.0-9.0). A coenzyme circulation system, often involving glucose and glucose dehydrogenase, is used to regenerate the consumed NADPH.[5]

-

Methylation to (S)-Nicotine: The resulting (S)-nornicotine is methylated to produce (S)-nicotine with high enantiomeric purity. A standard procedure is the Eschweiler-Clarke reaction: (S)-nornicotine is heated (e.g., to 80-85°C) with formaldehyde and formic acid.[6]

-

Workup and Purification: After the reaction, the mixture is made basic (e.g., pH 13 with NaOH) and the (S)-nicotine product is extracted with an organic solvent like methyl tert-butyl ether (MTBE). The solvent is removed, and the final product is purified by vacuum distillation to yield (S)-nicotine with high chemical and optical purity.[6]

Quantitative Comparison of Synthesis Methods

The efficiency and purity of nicotine synthesis have improved dramatically since 1904. Modern methods provide high yields and exceptional control over stereochemistry, which is critical for producing the desired (S)-enantiomer.

| Synthesis Method | Key Reactants | Key Step | Overall Yield | Enantiomeric Excess (ee) | Product |

| Pictet & Rotschy (1904) | β-aminopyridine, Mucic Acid | Thermal Rearrangement | Low (Not Quantified) | N/A (Resolved Post-Synthesis) | (R,S)-Nicotine |

| Industrial Racemic Route | Ethyl Nicotinate, NVP | One-Pot Condensation/Reduction | ~60-70% | N/A (Resolved Post-Synthesis) | (R,S)-Nicotine |

| Biocatalytic Enantioselective | Myosmine | Enzymatic Imine Reduction | High (>85% for methylation step) | >99% | (S)-Nicotine |

Analytical Characterization Protocols

Ensuring the purity, particularly the enantiomeric purity, of synthetic nicotine is paramount. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a standard method for this analysis.

Experimental Protocol: Chiral HPLC for Nicotine Enantiomer Separation

-

Sample Preparation: A solution of the nicotine sample is prepared in a suitable solvent, such as methanol, at a known concentration (e.g., 500 µg/mL).

-

Instrumentation: An HPLC system equipped with a UV detector is used.

-

Chromatographic Conditions:

-

Column: A polysaccharide-based chiral stationary phase column, such as a Chiracel OJ-3 (250 mm x 4.6 mm, 3 µm particle size).

-

Mobile Phase: An isocratic mixture of hexane and ethanol (e.g., 85:15 v/v) with additives like trifluoroacetic acid and triethylamine to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detection at 254 nm.

-

-

Data Analysis: The retention times for (S)-nicotine and (R)-nicotine are determined using reference standards. The relative peak areas in the sample chromatogram are used to calculate the percentage of each enantiomer and the enantiomeric excess (% ee). Tobacco-derived nicotine typically contains >99% (S)-nicotine, while a racemic synthetic mixture will show a 50:50 ratio of (S)- and (R)-nicotine.

Biological Signaling Pathway of Nicotine

Nicotine exerts its physiological effects primarily by acting as an agonist at nicotinic acetylcholine receptors (nAChRs). These are ligand-gated ion channels found throughout the central and peripheral nervous systems.[7]

Mechanism of Action:

-

Binding: (S)-Nicotine binds to the α-subunits of the nAChR. The binding of two agonist molecules is typically required to activate the receptor.[7]

-

Channel Opening: This binding induces a conformational change in the receptor protein, opening a central transmembrane ion channel.

-

Ion Influx: The channel is non-selective for cations, allowing the rapid influx of sodium (Na⁺) and calcium (Ca²⁺) ions into the cell, and the efflux of potassium (K⁺) ions.[7]

-

Depolarization: The net inward flow of positive charge causes rapid depolarization of the cell membrane, generating an excitatory postsynaptic potential (EPSP) in neurons.

-

Downstream Effects:

-

This depolarization can trigger the opening of voltage-gated ion channels, leading to the firing of an action potential.

-

The influx of Ca²⁺ acts as a second messenger, activating various intracellular signaling cascades, such as the phosphoinositide 3-kinase (PI3K)-Akt pathway, which can modulate gene expression and promote cell survival.[1]

-

In presynaptic terminals, the Ca²⁺ influx directly triggers the release of neurotransmitters like dopamine, acetylcholine, and glutamate, which underlies many of nicotine's psychoactive effects.

-

References

- 1. Synthetic Nicotine: Science, Global Legal Landscape, and Regulatory Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1911 Encyclopædia Britannica/Nicotine - Wikisource, the free online library [en.wikisource.org]

- 3. scispace.com [scispace.com]

- 4. WO2019121644A1 - Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps - Google Patents [patents.google.com]

- 5. METHOD FOR SYNTHESIZING (S)-NICOTINE - Patent 4119671 [data.epo.org]

- 6. A Novel Approach for the Synthesis of (R) and (S)-Nicotine [scirp.org]

- 7. Efficient Method of (S)-Nicotine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Pharmacological Assessment of Racemic Nicotine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotine, the primary psychoactive alkaloid in tobacco, is a chiral molecule existing as two stereoisomers: (S)-(-)-nicotine and (R)-(+)-nicotine. While nicotine derived from the tobacco plant is almost exclusively the (S)-enantiomer, synthetic manufacturing processes often result in a racemic mixture, a 50:50 combination of both (S)- and (R)-nicotine.[1] With the increasing prevalence of synthetic nicotine in various products, a thorough understanding of the pharmacological profile of the racemic mixture is imperative for researchers, clinicians, and regulatory bodies. This technical guide provides a comprehensive overview of the preliminary pharmacological assessment of racemic nicotine, with a focus on its pharmacodynamics, pharmacokinetics, and toxicological considerations. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research and development in this area.

Pharmacodynamics

The pharmacological effects of racemic nicotine are a composite of the individual actions of its constituent enantiomers, which exhibit notable differences in their interactions with biological targets.

Nicotinic Acetylcholine Receptors (nAChRs)

Nicotine primarily exerts its effects by acting as an agonist at nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels widely distributed throughout the central and peripheral nervous systems.[2] The stereochemistry of nicotine plays a crucial role in its interaction with these receptors.

(S)-nicotine is significantly more potent than (R)-nicotine as an agonist at nAChRs. [2] Studies have shown that (S)-nicotine can be 4 to 28 times more potent in standard nicotinic receptor binding and functional assays.[2] This difference in potency is reflected in their binding affinities.

Table 1: Binding Affinities of Nicotine Enantiomers for Nicotinic Acetylcholine Receptors

| Enantiomer | Receptor Subtype | Preparation | Ki (nM) | Reference |

| (S)-(-)-Nicotine | High-affinity nAChR | Human Brain Membranes | 0.51 (IC50) | [3] |

| (R)-(+)-Nicotine | High-affinity nAChR | Human Brain Membranes | 19.9 (IC50) | [3] |

| (-)-Nicotine | High-affinity nAChR | Rat Brain Membranes | 23.7 (Kd) | [4] |

| (+)-Nicotine | High-affinity nAChR | Rat Brain Membranes | 1350.9 (from 57x less potent) | [4] |

Note: Ki represents the inhibition constant, Kd represents the dissociation constant, and IC50 is the half-maximal inhibitory concentration. Lower values indicate higher binding affinity.

The differential potency of the enantiomers at nAChRs translates to distinct physiological and behavioral effects. The higher potency of (S)-nicotine is believed to be the primary driver of the reinforcing and addictive properties of tobacco products.

Acetylcholinesterase (AChE)

Acetylcholinesterase is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Interestingly, the nicotine enantiomers exhibit contrasting effects on AChE activity.

(R)-nicotine is a more potent inhibitor of acetylcholinesterase than (S)-nicotine. [5] This inhibition leads to an increase in the synaptic concentration of acetylcholine, which can indirectly modulate cholinergic signaling.

Table 2: Inhibition of Acetylcholinesterase by Nicotine Enantiomers

| Enantiomer | Method | Ka (L·mol-1) | Reference |

| (S)-Nicotine | Fluorescence Spectroscopy | 80.06 | [6][7] |

| (R)-Nicotine | Fluorescence Spectroscopy | 173.75 | [6][7] |

Note: Ka represents the association constant. Higher values indicate stronger binding and inhibition.

The inhibitory effect of (R)-nicotine on AChE may contribute to the overall pharmacological profile of racemic nicotine, potentially augmenting cholinergic neurotransmission through a mechanism distinct from direct nAChR agonism.

Signaling Pathways

The activation of nAChRs by nicotine initiates a cascade of intracellular signaling events. The primary mechanism involves the opening of the ion channel, leading to an influx of cations, particularly Na+ and Ca2+. This influx causes membrane depolarization and the activation of voltage-gated calcium channels, further increasing intracellular calcium concentrations. This elevation in intracellular calcium triggers the release of various neurotransmitters, including dopamine, serotonin, norepinephrine, and acetylcholine itself, which are central to nicotine's effects on mood, cognition, and reward.

Downstream of calcium signaling, nAChR activation can also modulate various intracellular signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell survival, proliferation, and synaptic plasticity.[8][9][10]

Pharmacokinetics

The absorption, distribution, metabolism, and excretion of racemic nicotine are complex and influenced by the distinct properties of each enantiomer.

Systemic exposure to nicotine has been shown to be greater for (S)-nicotine compared to racemic nicotine. Furthermore, the clearance of (R)-nicotine and its primary metabolite, (R)-cotinine, is faster than that of their (S)-counterparts.[11]

Table 3: Comparative Pharmacokinetic Parameters of Nicotine in Rats

| Parameter | Nicotine (unspecified) | Route | Value | Reference |

| Half-life (t1/2) | Nicotine | Intra-arterial | 0.9 - 1.1 hr | [12] |

| Total Body Clearance | Nicotine | Intra-arterial | 2.9 - 3.9 L·hr-1·kg-1 | [12] |

| Volume of Distribution (Vd) | Nicotine | Intra-arterial | 4.7 - 5.7 L·kg-1 | [12] |

| Cmax (in brain) | Nicotine | Intraperitoneal (2 mg/kg) | ~970 µg·L-1 | [13] |

| Tmax (in brain) | Nicotine | Intraperitoneal (2 mg/kg) | ~15 min | [13] |

Note: This table provides general pharmacokinetic parameters for nicotine in rats. Direct comparative studies of racemic nicotine versus individual enantiomers in humans are limited.

The metabolism of nicotine primarily occurs in the liver, with the enzyme CYP2A6 being the main catalyst for the conversion of nicotine to cotinine.[14] The two enantiomers are metabolized at different rates, which contributes to their different pharmacokinetic profiles.

Experimental Protocols

To facilitate further research into the pharmacology of racemic nicotine, detailed methodologies for key experiments are provided below.

Receptor Binding Assay

This protocol outlines a standard method for determining the binding affinity of nicotine enantiomers to nAChRs in brain tissue.

Objective: To determine the Ki of (S)-nicotine, (R)-nicotine, and racemic nicotine for nAChRs.

Materials:

-

Rodent (rat or mouse) brain tissue (e.g., cortex, hippocampus)

-

[3H]-Epibatidine or other suitable radioligand

-

(S)-nicotine, (R)-nicotine, and racemic nicotine standards

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold binding buffer)

-

Glass fiber filters

-

Scintillation vials and scintillation cocktail

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold binding buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer. Determine protein concentration using a standard assay (e.g., Bradford assay).

-

Binding Reaction: In test tubes, combine the brain membrane preparation, the radioligand (at a concentration near its Kd), and varying concentrations of the unlabeled nicotine enantiomers or racemic mixture. Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known nAChR agonist like unlabeled epibatidine).

-

Incubation: Incubate the reaction tubes at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold to separate bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the concentration of the unlabeled ligand. Use non-linear regression analysis to determine the IC50 value for each compound. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis

This protocol describes the use of in vivo microdialysis to measure neurotransmitter release in the brain of a freely moving animal following administration of racemic nicotine.

Objective: To measure the effect of racemic nicotine on dopamine release in the nucleus accumbens.

Materials:

-

Adult male rats

-

Stereotaxic apparatus

-

Microdialysis probes and guide cannulae

-

Surgical instruments

-

Racemic nicotine solution

-

Artificial cerebrospinal fluid (aCSF)

-

Microinfusion pump

-

Fraction collector

-

HPLC with electrochemical detection (HPLC-ECD) system

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic apparatus. Implant a guide cannula targeted to the brain region of interest (e.g., nucleus accumbens). Secure the cannula to the skull with dental cement. Allow the animal to recover for several days.

-

Probe Insertion and Perfusion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula. Connect the probe to a microinfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Allow the system to equilibrate and then collect several baseline dialysate samples (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Administer racemic nicotine to the animal via a chosen route (e.g., subcutaneous or intraperitoneal injection).

-

Post-injection Sample Collection: Continue collecting dialysate samples for a predetermined period after drug administration to monitor changes in neurotransmitter levels.

-

Sample Analysis: Analyze the collected dialysate samples for the neurotransmitter of interest (e.g., dopamine) using HPLC-ECD.

-

Data Analysis: Quantify the neurotransmitter concentration in each sample. Express the post-injection levels as a percentage of the baseline levels. Perform statistical analysis to determine the significance of any changes in neurotransmitter release.

-

Histological Verification: At the end of the experiment, perfuse the animal with a fixative and section the brain to histologically verify the correct placement of the microdialysis probe.

Behavioral Assays

Objective: To assess the effect of racemic nicotine on spontaneous locomotor activity.

Procedure:

-

Habituate the animals to the testing environment (e.g., open field arena) for a set period on the days leading up to the experiment.

-

On the test day, administer racemic nicotine or vehicle to the animals.

-

Immediately place the animal in the open field arena.

-

Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration using an automated activity monitoring system.[15]

-

Analyze the data to compare the locomotor activity between the nicotine- and vehicle-treated groups.

Objective: To evaluate the rewarding or aversive properties of racemic nicotine.

Procedure:

-

Pre-conditioning Phase: On the first day, allow the animals to freely explore a two-compartment apparatus with distinct visual and tactile cues. Record the time spent in each compartment to establish a baseline preference.[5]

-

Conditioning Phase: Over several days, pair the administration of racemic nicotine with one compartment and the administration of vehicle with the other compartment. This is typically done by injecting the animal and confining it to the respective compartment for a set period (e.g., 30 minutes). The pairings are usually counterbalanced across animals.[16]

-

Test Phase: On the final day, place the animal in the apparatus with free access to both compartments in a drug-free state. Record the time spent in each compartment.[17]

-

Data Analysis: A significant increase in the time spent in the drug-paired compartment compared to the pre-conditioning baseline indicates a conditioned place preference (reward), while a significant decrease indicates a conditioned place aversion.

Experimental Workflow

A typical in vivo pharmacological study of racemic nicotine follows a structured workflow to ensure robust and reproducible data.

Toxicological Considerations

The toxicological profile of racemic nicotine is not as well-characterized as that of (S)-nicotine. However, preliminary evidence suggests that the racemic mixture may be more toxic than (R)-nicotine alone but less toxic than (S)-nicotine.[1] The LD50 of (S)-nicotine is significantly lower (indicating higher toxicity) than that of (R)-nicotine in animal models. Given the widespread potential for human exposure to racemic nicotine, further comprehensive toxicological studies are crucial to establish a clear safety profile.

Conclusion

The pharmacological assessment of racemic nicotine reveals a complex interplay between its two constituent enantiomers. (S)-nicotine is the more potent agonist at nAChRs, likely driving the primary psychoactive and reinforcing effects. Conversely, (R)-nicotine exhibits a more pronounced inhibition of acetylcholinesterase, a mechanism that may also contribute to the overall cholinergic effects of the racemate. The pharmacokinetic profiles of the enantiomers also differ, with (R)-nicotine being cleared more rapidly.

This technical guide provides a foundational understanding of the pharmacology of racemic nicotine and offers detailed protocols to guide future research. A thorough characterization of the pharmacodynamic, pharmacokinetic, and toxicological properties of racemic nicotine is essential for informing public health policies, guiding the development of novel nicotine-based therapeutics, and ensuring the safety of consumer products containing synthetic nicotine. Further research is warranted to fully elucidate the long-term health effects of exposure to racemic nicotine in humans.

References

- 1. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotine - Wikipedia [en.wikipedia.org]

- 3. Nicotine induces conditioned place preferences over a large range of doses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dialnet.unirioja.es [dialnet.unirioja.es]

- 5. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Optimising in vivo pharmacology studies--Practical PKPD considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetics of nicotine and 12 metabolites in the rat. Application of a new radiometric high performance liquid chromatography assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain: a simultaneous investigation of nicotine metabolites and the release of neurotransmitters in vivo [frontiersin.org]

- 14. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of Nicotine Exposure on Locomotor Activity and pCREB levels in the Ventral Striatum of Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Conditioned Place Preference and Self-Administration Induced by Nicotine in Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nicotine-Induced Conditional Place Preference [bio-protocol.org]

A Technical Guide to the Stability and Storage of (+/-)-Nicotine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability of (+/-)-nicotine and outlines best practices for its storage. Understanding the chemical and physical stability of nicotine is critical for ensuring the integrity of research materials, the efficacy and safety of pharmaceutical products, and the accuracy of analytical measurements. This document summarizes key factors influencing nicotine degradation, details appropriate storage protocols, and presents relevant experimental methodologies.

Factors Influencing Nicotine Stability

The stability of this compound is influenced by several environmental factors, primarily temperature, light, oxygen, and pH. Degradation can lead to the formation of various impurities, affecting the purity and potency of the substance.

Temperature: Elevated temperatures accelerate the degradation of nicotine.[1][2] Pure nicotine and its aqueous solutions show significant thermal degradation when stored at elevated temperatures, such as 60°C.[3][4] Conversely, lower temperatures, including refrigeration and freezing, are effective in preserving nicotine's quality and slowing down chemical breakdown.[1][5]

Light: Exposure to light, particularly UV radiation, is a significant factor in nicotine degradation.[1][6] Nicotine is a photosensitive substance that can oxidize and change color, typically turning brown, upon exposure to light and air.[6] Therefore, it is crucial to store nicotine in light-resistant containers.

Oxygen (Oxidation): Oxidation is a primary pathway for nicotine degradation.[5][7] Contact with atmospheric oxygen can lead to the formation of degradation products such as nicotine-N'-oxide.[7][8] To minimize oxidation, nicotine should be stored in airtight containers, and for long-term storage, the use of an inert gas like nitrogen or argon to displace air is recommended.[7]

pH: Nicotine is a weak base with a pKa of 8.0.[9] The pH of a solution can influence the ratio of protonated to unprotonated (freebase) nicotine.[9] While the direct impact of pH on long-term stability in various storage conditions is complex, it is a critical factor in the formulation and delivery of nicotine products.[9] One study showed that nicotine degradation was more pronounced in an alkaline medium (0.1 N NaOH) at 60°C compared to an acidic solution (0.1 N HCl) under the same conditions.[3]

Nicotine Degradation Pathways and Products

Nicotine can degrade through both chemical and microbial pathways, resulting in a variety of degradation products.

Chemical Degradation Products

The most commonly observed chemical degradants of nicotine include:

-

Cotinine: A metabolite and degradation product of nicotine.[8][10]

-

Nornicotine: Can be formed through demethylation.[11]

-

Anabasine, Anatabine, and β-nicotyrine: Also identified as impurities and potential degradants.[8][10]

These impurities are often monitored in stability studies of nicotine-containing products.[8]

Microbial Degradation Pathways

Several microorganisms are capable of degrading nicotine, primarily through three identified pathways[12][13][14][15][16]:

-

Pyridine Pathway: Initiated by the hydroxylation of the pyridine ring.[11][13][14]

-

Pyrrolidine Pathway: Involves the opening of the pyrrolidine ring.[11][13]

-

Variant of Pyridine and Pyrrolidine (VPP) Pathway: A hybrid pathway that shares steps from both the pyridine and pyrrolidine pathways.[12][13][14]

The following diagram illustrates a simplified overview of these microbial degradation pathways.

Caption: Overview of the primary microbial degradation pathways of nicotine.

Quantitative Stability Data

The following tables summarize quantitative data from various stability studies on nicotine.

Table 1: Stability of Nicotine Under Forced Degradation Conditions

| Stress Condition | Temperature | Duration | Remaining Nicotine (%) | Reference |

| 0.1 N HCl | 60°C | 10 days | Stable | [3] |

| 0.1 N NaOH | 60°C | 5 days | 87.7 ± 0.6 | [3] |

| 0.03% H₂O₂ | Room Temp | 3 days | 85.7 ± 0.4 | [3] |

| 0.3% H₂O₂ | Room Temp | 24 hours | 79.2 ± 0.9 | [3] |

| 0.03% H₂O₂ | 60°C | 1 day | 85.6 ± 0.4 | [3] |

| 0.3% H₂O₂ | 60°C | 1 day | 19.6 ± 0.1 | [3] |

| Aqueous Solution | 60°C | 10 days | 83.1 ± 0.2 | [3] |

| Pure Nicotine | 60°C | 5 days | 93.6 ± 0.2 | [3] |

| Ambient Light | Room Temp | 10 days | Stable | [3] |

Table 2: Long-Term Stability of Nicotine in Different Product Formulations

| Product Type | Storage Conditions | Duration | Nicotine Degradants (% of target nicotine) | Reference |

| Nicotine Pouches | 25°C ± 2°C, 60% ± 5% RH | 12 months | Nicotine-N'-oxide: 0.75 - 1.32Cotinine: up to 0.015Myosmine: up to 0.055 | [8] |

| E-liquids (Free-base) | Accelerated (details not specified) | 6 months (simulated 1 year) | Mean remaining nicotine: 74% (range 31-106%) | [17] |

| E-liquids (Salt-based) | Accelerated (details not specified) | 6 months (simulated 1 year) | Mean remaining nicotine: 85% (range 64-99%) | [17] |

Recommended Storage Protocols

Proper storage is essential to maintain the stability and purity of this compound. The following protocols are recommended:

Short-Term Storage (up to a few months):

-

Container: Use airtight, amber-colored glass bottles to protect from light and oxygen.[18]

-

Temperature: Store in a cool, dark place, such as a high cupboard or a refrigerator, at temperatures between 0°C and 10°C.[7][18]

-

Atmosphere: Minimize headspace in the container to reduce the amount of oxygen.

Long-Term Storage (several months to years):

-

Container: Aliquot into smaller, airtight, amber glass bottles to minimize repeated exposure of the entire stock to air.[18]

-

Temperature: Freezing is an effective method for prolonged storage.[18][19] Propylene glycol-based solutions will become very thick but not freeze solid at standard freezer temperatures.[19] For critical applications, storage at -80°C has been shown to be highly effective in preventing nicotine loss.[6][20]

-

Atmosphere: After aliquoting, flush the headspace of the container with an inert gas such as nitrogen or argon before sealing to displace oxygen.[7]

General Handling Precautions:

-

Always handle nicotine in a well-ventilated area, wearing appropriate personal protective equipment (gloves, lab coat, eye protection).[5]

-

Avoid contact with skin, as nicotine can be absorbed dermally.[5]

-

Keep nicotine containers tightly sealed when not in use.

-

Store in a secure location, inaccessible to unauthorized personnel, children, and pets.[5][18]

Experimental Protocols for Stability Testing

Stability studies are crucial to determine the shelf-life of nicotine and nicotine-containing products. A typical stability study involves subjecting the sample to various stress conditions and analyzing for the parent compound and degradation products over time.

General Workflow for a Nicotine Stability Study

The following diagram outlines a general workflow for conducting a nicotine stability study.

Caption: A generalized workflow for conducting a nicotine stability study.

Example Protocol for Forced Degradation Study

This protocol is a composite based on methodologies described in the literature.[3]

Objective: To assess the stability of nicotine under various stress conditions.

Materials:

-

This compound standard

-

0.1 N Hydrochloric acid (HCl)

-

0.1 N Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Appropriate buffer for the mobile phase (e.g., sodium hydrogen carbonate)

-

Volumetric flasks, pipettes, and vials

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., PDA or UV)

-

Temperature-controlled incubator

-

pH meter

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of nicotine (e.g., 1 mg/mL) in a suitable solvent (e.g., mobile phase or water).

-

Acid Hydrolysis:

-

Mix equal volumes of the nicotine stock solution and 0.1 N HCl in a vial.

-

Store the vial at an elevated temperature (e.g., 60°C) in the dark.

-

Withdraw samples at predetermined time points.

-

Neutralize the samples before analysis and dilute to a suitable concentration (e.g., 20 µg/mL) with the mobile phase.

-

-

Base Hydrolysis:

-

Repeat the procedure for acid hydrolysis using 0.1 N NaOH instead of HCl.

-

-

Oxidative Degradation:

-

Mix the nicotine stock solution with an H₂O₂ solution to achieve the desired final concentration (e.g., 0.3%).

-

Store the vial at both room temperature and an elevated temperature (e.g., 60°C) in the dark.

-

Withdraw samples at predetermined time points and dilute with the mobile phase for analysis.

-

-

Thermal Degradation:

-

Place a sample of pure nicotine and an aqueous solution of nicotine in separate vials.

-

Store the vials at an elevated temperature (e.g., 60°C) in the dark.

-

Withdraw samples at predetermined time points and dilute appropriately for analysis.

-

-

Photolytic Degradation:

-

Expose a sample of pure nicotine and an aqueous solution of nicotine to ambient or controlled light conditions.

-

Keep a control sample wrapped in aluminum foil to protect it from light.

-

Withdraw samples at predetermined time points and dilute for analysis.

-

-

Analysis:

-

Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the nicotine peak from any degradation products.[3]

-

Quantify the amount of nicotine remaining at each time point and calculate the percentage of degradation.

-

Analytical Methods for Stability Testing

Several analytical techniques are employed to quantify nicotine and its degradation products in stability studies. The choice of method depends on the specific requirements of the analysis, such as sensitivity and selectivity.

-

High-Performance Liquid Chromatography (HPLC): A widely used technique for the routine analysis of nicotine.[3] HPLC coupled with a photodiode array (PDA) or UV detector can provide a rapid and reliable quantification of nicotine.[3]

-

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This method offers high sensitivity and selectivity, making it suitable for the accurate determination of low levels of nicotine degradants and impurities.[8]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Another powerful technique for the quantification of nicotine, providing good separation and identification of volatile compounds.[17][21]

Method validation according to ICH guidelines is essential for analytical methods used in formal stability studies to ensure linearity, accuracy, precision, and robustness.[3][22]

References

- 1. vaporfi.com [vaporfi.com]

- 2. Early Chemistry of Nicotine Degradation in Heat-Not-Burn Smoking Devices and Conventional Cigarettes: Implications for Users and Second- and Third-Hand Smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. vapeonwholesale.com [vapeonwholesale.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Nicotine Salts And Pure Nicotine: Storage And Handling | CHEMNOVATIC [chemnovatic.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The central role of pH in the clinical pharmacology of nicotine: implications for abuse liability, cigarette harm reduction and FDA regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. Nicotine metabolism pathway in bacteria: mechanism, modification, and application - ProQuest [proquest.com]

- 13. researchgate.net [researchgate.net]

- 14. Physiology of a Hybrid Pathway for Nicotine Catabolism in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cultivation and application of nicotine-degrading bacteria and environmental functioning in tobacco planting soil - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Current Status on Biochemistry and Molecular Biology of Microbial Degradation of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitation and Stability of Nicotine in Canadian Vaping Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. myeliquidsupplies.com [myeliquidsupplies.com]

- 19. e-cigarette-forum.com [e-cigarette-forum.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. coresta.org [coresta.org]

The Two Faces of a Molecule: An In-depth Technical Guide to the Chirality of Nicotine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotine, a chiral alkaloid, exists as two stereoisomers, (S)-nicotine and (R)-nicotine. The naturally occurring form in tobacco is predominantly (S)-nicotine. However, the advent of synthetic nicotine has introduced racemic mixtures and enantiomerically enriched forms to the market, necessitating a thorough understanding of the distinct pharmacological and toxicological profiles of each enantiomer. This technical guide provides a comprehensive overview of the chirality of the nicotine molecule, detailing the profound impact of its stereochemistry on its interaction with biological systems, particularly nicotinic acetylcholine receptors (nAChRs). We present a compilation of quantitative data on the binding affinities, efficacy, and pharmacokinetic properties of each enantiomer, alongside detailed experimental protocols for their separation and functional characterization. Furthermore, we visualize the key signaling pathways and experimental workflows to provide a clear and concise reference for researchers in the field.

Introduction

Nicotine, (S)-3-(1-methyl-2-pyrrolidinyl)pyridine, possesses a single chiral center at the 2' position of the pyrrolidine ring, giving rise to two enantiomers: (S)-(-)-nicotine and (R)-(+)-nicotine.[1] For many years, toxicological and pharmacological studies of nicotine have almost exclusively focused on the naturally abundant (S)-enantiomer. The increasing availability of synthetic nicotine, often as a racemic mixture, has underscored the critical need to understand the distinct biological activities of the (R)-enantiomer.[1][2] This guide aims to provide a detailed technical resource on the chirality of nicotine, focusing on the stereoselective interactions with its primary biological targets and the methodologies used for its study.

Stereoselective Pharmacology of Nicotine Enantiomers

The biological effects of nicotine are primarily mediated through its action as an agonist at nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels widely distributed throughout the central and peripheral nervous systems.[3][4] The stereochemistry of the nicotine molecule plays a pivotal role in its interaction with these receptors.

Differential Affinity and Efficacy at Nicotinic Acetylcholine Receptors

(S)-Nicotine generally exhibits significantly higher affinity and potency at various nAChR subtypes compared to its (R)-counterpart. The α4β2 subtype, the most abundant high-affinity nicotine binding site in the brain, shows a marked preference for (S)-nicotine.[5][6] This stereoselectivity is a critical determinant of the psychoactive and addictive properties of tobacco-derived nicotine.

Table 1: Comparative Binding Affinities (Ki) and Efficacy (EC50/IC50) of Nicotine Enantiomers at nAChRs

| nAChR Subtype | Ligand | Binding Affinity (Ki, nM) | Efficacy (EC50, µM) / Inhibition (IC50, nM) | Species/System | Reference |

| Human Brain | (S)-(-)-Nicotine | 0.51 (IC50) | - | Human Brain Membranes | [7] |

| Human Brain | (R)-(+)-Nicotine | 19.9 (IC50) | - | Human Brain Membranes | [7] |

| Rat Brain | (S)-(-)-Nicotine | - | - | Rat Brain Membranes | [8] |

| Rat Brain | (R)-(+)-Nicotine | - | (+)-nicotine is 57x less potent | Rat Brain Membranes | [8] |

| α7 | (S)-(-)-Nicotine | - | Low micromolar range (EC50) | Cells expressing α7 nAChRs | [9] |

| α7 | (R)-(+)-Cotinine | - | Negligible agonist activity | Cells expressing α7 nAChRs | [9] |

| α4β2 | (S)-(-)-Nicotine | 1 nM (Kd) | - | - | [10] |

| α7 | (S)-(-)-Nicotine | 4 µM (Kd) | - | - | [10] |

Note: Data is compiled from various sources and experimental conditions may differ. Kd (dissociation constant) is also a measure of binding affinity.

Interaction with Acetylcholinesterase

Beyond nAChRs, nicotine enantiomers also interact with acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. Interestingly, (R)-nicotine has been shown to be a more potent inhibitor of AChE than (S)-nicotine.[3][11] This differential inhibition may contribute to the overall pharmacological profile of racemic nicotine.

Table 2: Comparative Interaction of Nicotine Enantiomers with Acetylcholinesterase (AChE)

| Ligand | Binding Affinity (Ka, L·mol-1) | Effect on AChE Activity | Reference |

| (S)-Nicotine | 80.06 | Weaker inhibitor | [3][11] |

| (R)-Nicotine | 173.75 | More potent inhibitor, significantly alters secondary structure | [3][11] |

Pharmacokinetics and Toxicity

The stereochemistry of nicotine also influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its toxicity.

Pharmacokinetic Profile

While comprehensive human pharmacokinetic data for (R)-nicotine is limited, animal studies suggest potential differences in metabolism and clearance compared to (S)-nicotine.

Table 3: Comparative Pharmacokinetic Parameters of Nicotine

| Parameter | Value | Species | Notes | Reference |

| Total Clearance | ~1200 mL/min | Human | For (S)-nicotine. | [12] |

| Apparent Clearance (males) | 0.407 L/min | Human | For (S)-nicotine after smoking. | [13] |

| Apparent Clearance (females) | 26% higher than males | Human | For (S)-nicotine after smoking. | [13] |

| Initial Half-life | 1.35 hours | Human | For (S)-nicotine after smoking. | [13] |

| Terminal Half-life | 17 hours | Human | For (S)-nicotine after smoking. | [13] |

| Volume of Distribution (Vd) | Larger in early adolescent rats | Rat | Suggests age-dependent differences in nicotine pharmacokinetics. | [14] |

| Plasma Clearance | Higher in early adolescent rats | Rat | Suggests age-dependent differences in nicotine pharmacokinetics. | [14] |

| Bioavailability (Oral) | 53% | Rat | For racemic nicotine. | [15] |

Toxicological Profile

(S)-Nicotine is generally considered to be more toxic than (R)-nicotine. The lethal dose (LD50) of nicotine has been a subject of historical debate, with recent analyses suggesting a higher lethal dose than previously accepted.

Table 4: Comparative Toxicity of Nicotine Enantiomers

| Parameter | Value | Species | Route | Reference |

| LD50 | 0.8 mg/kg | Rat | Oral | [16] |

| LD50 | 6.5–13 mg/kg (estimated lower limit) | Human | Ingested | [17] |

| LD50 | 3 to 188 mg/kg bw | Animals | Various | [18] |

Experimental Protocols

Accurate characterization of nicotine enantiomers requires robust and validated experimental methodologies. This section provides an overview of key experimental protocols.

Enantiomeric Separation by Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify (S)- and (R)-nicotine in a sample.

Methodology:

-

Column: A chiral stationary phase (CSP) column is essential. Polysaccharide-based columns, such as those with amylose or cellulose derivatives (e.g., Lux AMP), are commonly used.[2][19]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used in normal-phase chromatography. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution.[20]

-

Detection: UV detection at approximately 254 nm is standard for nicotine analysis.[19][20]

-

Sample Preparation: Samples (e.g., e-liquids, biological fluids) are typically diluted in the mobile phase or a compatible solvent before injection.

-

Quantification: Enantiomeric ratios are determined by comparing the peak areas of the (S)- and (R)-nicotine enantiomers.

Caption: Workflow for the separation and quantification of nicotine enantiomers using chiral HPLC.

Functional Characterization by Patch-Clamp Electrophysiology

Objective: To measure the functional effects (e.g., ion channel activation) of nicotine enantiomers on nAChRs expressed in cells.

Methodology:

-

Cell Culture: Use a cell line (e.g., HEK293) stably or transiently expressing the nAChR subtype of interest.[21]

-

Solutions: Prepare an external (extracellular) solution containing physiological concentrations of ions and an internal (pipette) solution to mimic the intracellular environment.[21][22]

-

Recording:

-

Establish a whole-cell patch-clamp configuration on a single cell.[21][23]

-

Clamp the cell membrane at a holding potential (e.g., -60 mV).